N-(3-cyanophenyl)acetamide
Overview
Description
N-(3-cyanophenyl)acetamide is an organic compound with the molecular formula C9H8N2O It is a derivative of acetamide where the acetamide group is substituted with a 3-cyanophenyl group
Mechanism of Action
Target of Action
N-(3-cyanophenyl)acetamide is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered privileged structures and are extensively utilized as reactants in the synthesis of a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . .
Mode of Action
Cyanoacetamide derivatives, to which this compound belongs, are known to react with common bidentate reagents due to the suitable positioning of the carbonyl and cyano functions in these compounds . This allows them to form a variety of heterocyclic compounds .
Biochemical Pathways
Many derivatives of cyanoacetamide, the parent compound of this compound, have been reported to exhibit diverse biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Many derivatives of cyanoacetamide, the parent compound of this compound, have been reported to exhibit diverse biological activities , suggesting that they may have various molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(3-cyanophenyl)acetamide can be synthesized through several methods. One common method involves the reaction of 3-nitrobenzonitrile with acetic anhydride. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions: N-(3-cyanophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium hydroxide in methanol.
Cyclization: Catalysts like triethylamine in ethanol.
Condensation: Aldehydes or ketones in the presence of a base such as pyridine.
Major Products:
Substitution: Formation of substituted cyanoacetamides.
Cyclization: Formation of heterocyclic compounds such as pyrroles or thiophenes.
Condensation: Formation of imines or other condensation products.
Scientific Research Applications
N-(3-cyanophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as a pharmacophore in drug design.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Comparison with Similar Compounds
N-(3-cyanophenyl)acetamide can be compared with other cyanoacetamide derivatives:
N-(4-cyanophenyl)acetamide: Similar structure but with the cyano group at the para position.
N-(2-cyanophenyl)acetamide: Cyano group at the ortho position, leading to different reactivity.
N-(3-cyanophenyl)propionamide: Similar structure with a propionamide group instead of acetamide.
Uniqueness: this compound is unique due to the position of the cyano group, which influences its chemical reactivity and potential applications. The meta position of the cyano group can lead to distinct electronic and steric effects compared to the ortho and para positions.
Properties
IUPAC Name |
N-(3-cyanophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7(12)11-9-4-2-3-8(5-9)6-10/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBIARKNAZXRGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30353197 | |
Record name | N-(3-cyanophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58202-84-9 | |
Record name | N-(3-cyanophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30353197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 58202-84-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N-(3-cyanophenyl)acetamide?
A1: The molecular formula of this compound is C9H8N2O, and its molecular weight is 160.17 g/mol. This information is derived from the chemical name and structure, not from the provided abstract [].
Q2: Are there any known applications for this compound?
A2: The provided abstract does not mention any specific applications for this compound []. Further research is needed to explore its potential uses.
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